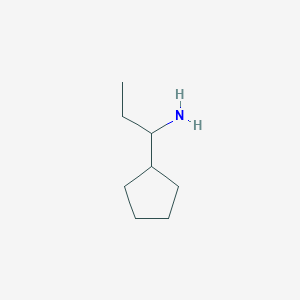

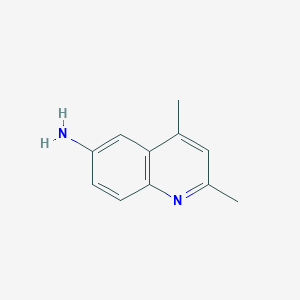

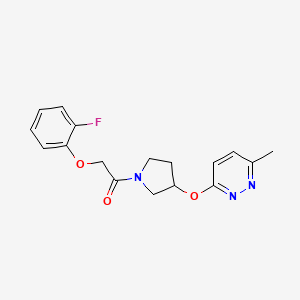

![molecular formula C22H24N2O3 B2366721 N-(2-氧代-2-(螺[色满-2,4'-哌啶]-1'-基)乙基)苯甲酰胺 CAS No. 1421523-06-9](/img/structure/B2366721.png)

N-(2-氧代-2-(螺[色满-2,4'-哌啶]-1'-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide” is a compound that is part of the spiro[chroman-2,4’-piperidine]-4 (3H)-one class . This class of compounds has been recognized as a valuable scaffold used by many medicinal chemists and pharmacologists to produce therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .

Synthesis Analysis

The synthesis of spiro[chroman-2,4’-piperidine]-4 (3H)-one compounds usually involves simultaneous reactions of condensation and cyclization . The key intermediate, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate, was prepared by the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization .Molecular Structure Analysis

Spiro[chroman-2,4’-piperidine]-4 (3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The spiro carbon atom connects the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .科学研究应用

细胞毒活性及抗癌潜力

该化合物已针对各种人类癌细胞系进行了细胞毒性研究。值得注意的是,它使用MTT法针对MCF-7(人类乳腺癌)、A2780(人类卵巢癌)和HT-29(人类结肠腺癌)细胞进行了评估。化合物16,具有磺酰基间隔基,表现出强效活性,IC50值范围为0.31至5.62 μM。 进一步的机制研究表明,它在MCF-7细胞中诱导早期凋亡并影响细胞周期阶段 .

凋亡诱导活性

发现凋亡诱导剂对于癌症治疗至关重要。该化合物已显示出有希望的凋亡诱导活性,使其成为进一步开发的潜在候选药物。 凋亡诱导是一种选择性有效地对抗癌细胞的关键策略 .

结构优化和体内研究

鉴于其细胞毒性潜力,研究人员建议进一步进行结构优化以及体外/体内研究。 这些研究可能导致开发用于癌症治疗的新型细胞毒性药物 .

合成方法和最新进展

几项研究集中在改进色满-4-酮衍生物的合成方法,包括所讨论的化合物。 研究人员探索了各种方法来增强相关化合物的合成 .

哌啶衍生物

作为哌啶衍生物,该化合物属于一类具有多种应用的分子。哌啶衍生物因其药理特性而被研究,包括抗肿瘤、抗炎和镇痛作用。 虽然目前尚无关于该化合物哌啶相关活性的具体数据,但值得考虑其在该领域的潜力 .

未来方向

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, the design and development of a novel drug for cancer treatment continues to be a crucial and difficult task for medicinal chemists around the world .

属性

IUPAC Name |

N-(2-oxo-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-20(16-23-21(26)18-7-2-1-3-8-18)24-14-12-22(13-15-24)11-10-17-6-4-5-9-19(17)27-22/h1-9H,10-16H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZPHKVVTPNDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

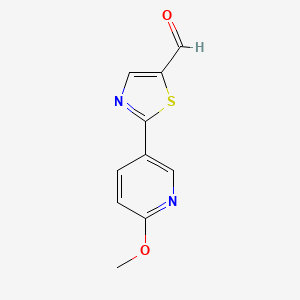

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

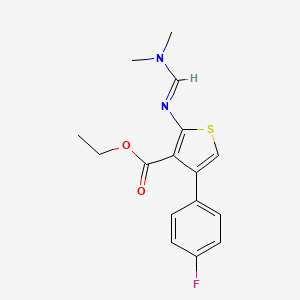

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

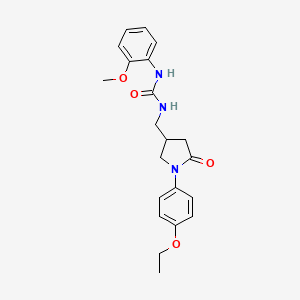

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)